molecular formula C13H10ClF2NO B2843528 4-Chloro-2-{[(2,5-difluorophenyl)amino]methyl}phenol CAS No. 329777-78-8

4-Chloro-2-{[(2,5-difluorophenyl)amino]methyl}phenol

Cat. No.: B2843528
CAS No.: 329777-78-8
M. Wt: 269.68
InChI Key: BXJBZLAEZGLKOV-UHFFFAOYSA-N
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Description

4-Chloro-2-{[(2,5-difluorophenyl)amino]methyl}phenol is an organic compound with the molecular formula C13H10ClF2NO It is characterized by the presence of a chloro group, two fluorine atoms, and an amino group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-{[(2,5-difluorophenyl)amino]methyl}phenol typically involves the reaction of 4-chlorophenol with 2,5-difluoroaniline in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-{[(2,5-difluorophenyl)amino]methyl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenols, quinones, and amino derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Chloro-2-{[(2,5-difluorophenyl)amino]methyl}phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-{[(2,5-difluorophenyl)amino]methyl}phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-{[(2,4-difluorophenyl)amino]methyl}phenol
  • 4-Chloro-2-{[(2,6-difluorophenyl)amino]methyl}phenol
  • 4-Chloro-2-{[(3,5-difluorophenyl)amino]methyl}phenol

Uniqueness

4-Chloro-2-{[(2,5-difluorophenyl)amino]methyl}phenol is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure can result in different properties compared to other similar compounds .

Properties

IUPAC Name

4-chloro-2-[(2,5-difluoroanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF2NO/c14-9-1-4-13(18)8(5-9)7-17-12-6-10(15)2-3-11(12)16/h1-6,17-18H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJBZLAEZGLKOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)NCC2=C(C=CC(=C2)Cl)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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